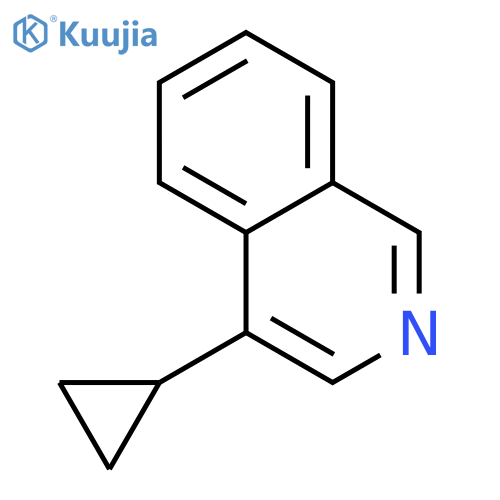Cas no 485402-69-5 (4-cyclopropyl-Isoquinoline)

4-cyclopropyl-Isoquinoline structure
商品名:4-cyclopropyl-Isoquinoline
4-cyclopropyl-Isoquinoline 化学的及び物理的性質
名前と識別子
-
- 4-cyclopropyl-Isoquinoline
- 4-Cyclopropylisoquinoline
- SCHEMBL13728399
- 485402-69-5
- Isoquinoline, 4-cyclopropyl-
- OZHGAIKBHMVOCV-UHFFFAOYSA-N
- DA-39475
- DTXSID10476191
-
- MDL: MFCD18803266
- インチ: InChI=1S/C12H11N/c1-2-4-11-10(3-1)7-13-8-12(11)9-5-6-9/h1-4,7-9H,5-6H2
- InChIKey: OZHGAIKBHMVOCV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=NC=C2C3CC3
計算された属性
- せいみつぶんしりょう: 169.089149355g/mol
- どういたいしつりょう: 169.089149355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3
4-cyclopropyl-Isoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM223606-1g |
4-Cyclopropylisoquinoline |
485402-69-5 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM223606-1g |
4-Cyclopropylisoquinoline |
485402-69-5 | 95% | 1g |
$519 | 2021-08-04 | |
| Alichem | A189009348-1g |
4-Cyclopropyl-isoquinoline |
485402-69-5 | 95% | 1g |
$620.10 | 2023-09-01 |
4-cyclopropyl-Isoquinoline 関連文献
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Ping Tong Food Funct., 2020,11, 628-639
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
485402-69-5 (4-cyclopropyl-Isoquinoline) 関連製品
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
